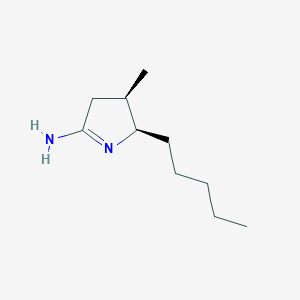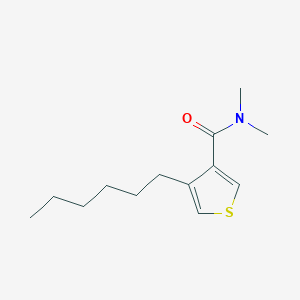
1-Cyano-2-(naphthalen-1-yl)ethenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-2-(naphthalen-1-yl)ethenyl acetate is an organic compound with the molecular formula C15H11NO2 It is characterized by the presence of a cyano group (-CN) and a naphthalene ring, which contribute to its unique chemical properties
准备方法
The synthesis of 1-Cyano-2-(naphthalen-1-yl)ethenyl acetate typically involves the reaction of naphthalene derivatives with cyanoacetates under specific conditions. One common method involves the use of ethyl cyanoacetate and naphthalene-1-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反应分析
1-Cyano-2-(naphthalen-1-yl)ethenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The cyano group and the naphthalene ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
科学研究应用
1-Cyano-2-(naphthalen-1-yl)ethenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as bioactive agents, with applications in drug discovery and development.
Medicine: Research has explored its use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Cyano-2-(naphthalen-1-yl)ethenyl acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the derivatives used.
相似化合物的比较
1-Cyano-2-(naphthalen-1-yl)ethenyl acetate can be compared with other similar compounds, such as:
Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate: This compound has a similar structure but differs in the ester group, which can influence its reactivity and applications.
N-(Cyano(naphthalen-1-yl)methyl)benzamides:
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
属性
CAS 编号 |
399566-28-0 |
|---|---|
分子式 |
C15H11NO2 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
(1-cyano-2-naphthalen-1-ylethenyl) acetate |
InChI |
InChI=1S/C15H11NO2/c1-11(17)18-14(10-16)9-13-7-4-6-12-5-2-3-8-15(12)13/h2-9H,1H3 |
InChI 键 |
MBJMCKMIYIWWTO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(=CC1=CC=CC2=CC=CC=C21)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


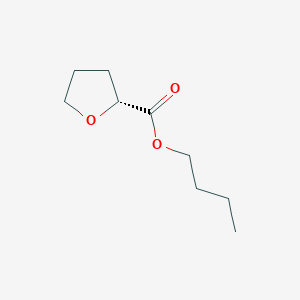
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
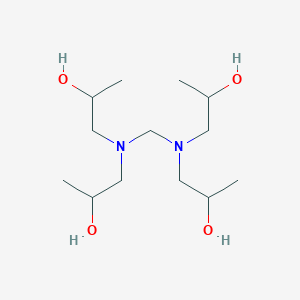
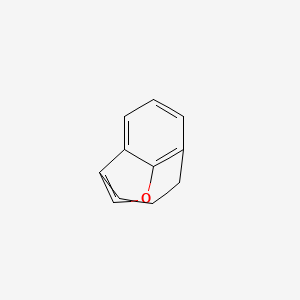
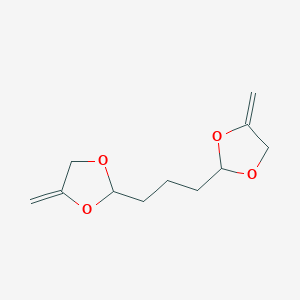
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)

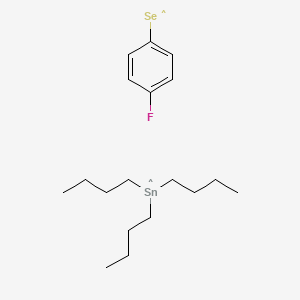
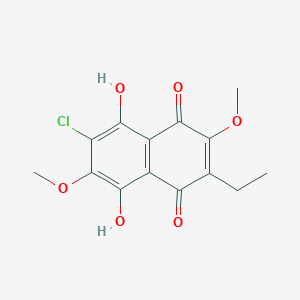
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
